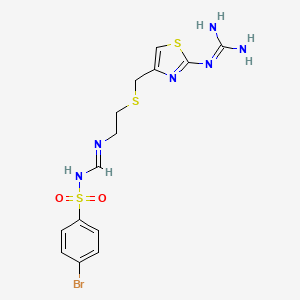
Ebrotidine
Vue d'ensemble
Description
L’ébrotidine est un composé appartenant à la classe des antagonistes des récepteurs H2. Elle est connue pour son activité gastroprotectrice contre les lésions de la muqueuse gastrique induites par l’éthanol, l’aspirine ou le stress. Les propriétés anti-sécrétoires de l’ébrotidine sont similaires à celles de la ranitidine et environ dix fois supérieures à celles de la cimétidine . L’ébrotidine présente également une activité anti-Helicobacter pylori en inhibant l’enzyme uréase et les activités protéolytiques et mucolytiques de la bactérie .
Applications De Recherche Scientifique
Ebrotidine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying H2 receptor antagonists.
Biology: Investigated for its effects on gastric mucosal protection and anti-Helicobacter pylori activity.
Medicine: Used in the treatment of gastric or duodenal ulcers and erosive reflux oesophagitis.
Industry: Employed in the development of new pharmaceutical formulations and as a reference standard in quality control
Safety and Hazards
Ebrotidine was withdrawn from the market due to risks of hepatotoxicity . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
L’ébrotidine exerce ses effets en bloquant les récepteurs H2 sur les cellules pariétales de l’estomac, réduisant ainsi la sécrétion d’acide gastrique. Elle inhibe également l’enzyme uréase et les activités protéolytiques et mucolytiques d’Helicobacter pylori, contribuant ainsi à ses propriétés gastroprotectrices . Les cibles moléculaires comprennent les récepteurs H2 et diverses enzymes impliquées dans la défense de la muqueuse gastrique .
Analyse Biochimique
Biochemical Properties
Ebrotidine interacts with the H2 receptor, a protein that plays a crucial role in biochemical reactions related to gastric acid secretion . It also exhibits anti-Helicobacter pylori activity via inhibition of the urease enzyme and the proteolytic and mucolytic activities of the bacterium . This interaction is synergistic with a number of antibacterial agents .
Cellular Effects
This compound influences cell function by acting as an antagonist to the H2 receptor, thereby reducing gastric acid secretion . It also counteracts the inhibitory effects of H. pylori lipopolysaccharides , which can impact cell signaling pathways and gene expression related to gastric mucosal defense mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the H2 receptor, inhibiting its activity and thereby reducing gastric acid secretion . Additionally, it inhibits the urease enzyme and the proteolytic and mucolytic activities of H. pylori , leading to changes in the bacterium’s gene expression and overall activity.
Metabolic Pathways
This compound is involved in the metabolic pathway related to gastric acid secretion, where it interacts with the H2 receptor
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’ébrotidine implique plusieurs étapes, en commençant par la préparation du cycle thiazole, suivie de l’introduction du groupe sulfonamide. Les conditions réactionnelles impliquent généralement l’utilisation de solvants comme le diméthylformamide et de catalyseurs comme la triéthylamine. Le produit final est obtenu par des procédés de cristallisation et de purification .
Méthodes de production industrielle
La production industrielle de l’ébrotidine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle strict des conditions réactionnelles afin de garantir un rendement et une pureté élevés. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
L’ébrotidine subit diverses réactions chimiques, notamment :
Oxydation : L’ébrotidine peut être oxydée pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir les sulfoxydes en sulfures.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle et les amines sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués de l’ébrotidine .
Applications de la recherche scientifique
L’ébrotidine a été largement étudiée pour ses applications dans divers domaines :
Chimie : Utilisée comme composé modèle pour étudier les antagonistes des récepteurs H2.
Biologie : Étudiée pour ses effets sur la protection de la muqueuse gastrique et l’activité anti-Helicobacter pylori.
Médecine : Utilisée dans le traitement des ulcères gastriques ou duodénaux et de l’œsophagite de reflux érosive.
Industrie : Utilisée dans le développement de nouvelles formulations pharmaceutiques et comme étalon de référence dans le contrôle qualité
Comparaison Avec Des Composés Similaires
Composés similaires
Ranitidine : Un autre antagoniste des récepteurs H2 aux propriétés anti-sécrétoires similaires.
Cimétidine : Un antagoniste des récepteurs H2 plus ancien, dont la puissance est inférieure à celle de l’ébrotidine.
Famotidine : Un antagoniste des récepteurs H2 plus puissant avec une durée d’action plus longue.
Unicité de l’ébrotidine
L’ébrotidine est unique en raison de son double action consistant à réduire la sécrétion d’acide gastrique et à inhiber Helicobacter pylori. Cette double action la rend plus efficace dans le traitement des ulcères gastriques et la protection de la muqueuse gastrique par rapport aux autres antagonistes des récepteurs H2 .
Propriétés
IUPAC Name |
N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN6O2S3/c15-10-1-3-12(4-2-10)26(22,23)19-9-18-5-6-24-7-11-8-25-14(20-11)21-13(16)17/h1-4,8-9H,5-7H2,(H,18,19)(H4,16,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHFZHPUZXNPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC=NCCSCC2=CSC(=N2)N=C(N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143601 | |
| Record name | Ebrotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100981-43-9 | |
| Record name | Ebrotidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100981-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ebrotidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100981439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ebrotidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EBROTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMZ3IBW2OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ebrotidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Ebrotidine is a competitive histamine H2-receptor antagonist. [, , ] It binds to the H2-receptor, primarily found on parietal cells in the stomach, preventing histamine from binding and activating the receptor. [, , ] This blockade inhibits the histamine-mediated pathway of gastric acid secretion. [, , ] Consequently, this compound reduces both basal and stimulated gastric acid secretion, mitigating the damaging effects of excess acid in conditions like peptic ulcers. [, , ] In addition to its antisecretory activity, this compound also exhibits gastroprotective properties, enhancing the integrity and defensive mechanisms of the gastric mucosa. [, , ]
ANone: this compound's molecular formula is C16H20BrN7O3S2, and its molecular weight is 486.42 g/mol. [, , ] Various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectrometry (both APCI and ESI), have been employed to characterize this compound and its metabolites. [, , ] These techniques provide insights into the drug's structure, fragmentation patterns, and metabolic transformations.
ANone: this compound exhibits relatively rapid absorption after oral administration, reaching peak plasma concentrations (Cmax) within 2-3 hours (Tmax). [, ] The drug's behavior is considered linear within the tested dose ranges (150-800 mg). [, ] this compound undergoes metabolism, primarily to its major metabolite, this compound sulfoxide. [, ] The terminal elimination half-life (t1/2 beta) ranges from approximately 7-20 hours, depending on the dose. [, ] this compound does not accumulate with multiple dosing, reaching a steady state within 24-48 hours. [] It is primarily excreted in urine, mainly as this compound sulfoxide, along with unchanged drug and minor metabolites. []
ANone: this compound has shown promising efficacy in various preclinical models. It demonstrates a protective effect against gastric lesions induced by various agents, including ethanol, indomethacin, and aspirin in rats. [, , , , ] Furthermore, this compound exhibits anti-Helicobacter pylori activity in vitro, inhibiting bacterial urease, protease, and lipase activity. [, ] This anti-H. pylori activity is synergistic with several antimicrobial agents, enhancing their efficacy. [, ] Clinically, this compound has been investigated in the treatment of duodenal ulcers, demonstrating comparable efficacy to ranitidine in healing rates. [, , , , ] It also displays promising results in preventing NSAID-induced gastroduodenal lesions. [, ] this compound appears to be particularly beneficial in promoting ulcer healing in smokers compared to ranitidine. [, ]
ANone: this compound generally exhibits a good safety profile in preclinical and clinical settings. In chronic toxicity studies in rodents, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 200 mg/kg/day in rats and 50 mg/kg/day in mice. [] Carcinogenicity studies in mice and rats showed no evidence of this compound inducing tumors at doses up to 500 mg/kg/day, even after prolonged administration (18 months in mice, 24 months in rats). [] Reproduction toxicity studies in rats and rabbits indicated no adverse effects on fertility, embryo-fetal development, or peri- and postnatal development at doses up to 500 mg/kg/day in rats and 25 mg/kg/day in rabbits. [] Clinically, this compound has been well-tolerated in human studies, with a low incidence of adverse events, comparable to placebo. [, , , , , ] The most commonly reported side effect was diarrhea, observed in one patient receiving this compound in a clinical trial. [] No significant changes in vital signs, laboratory parameters, or hematological indices were reported in clinical trials with this compound. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


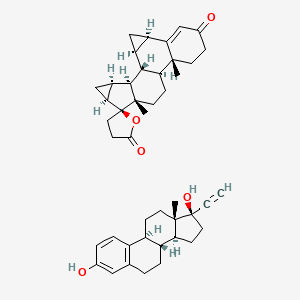
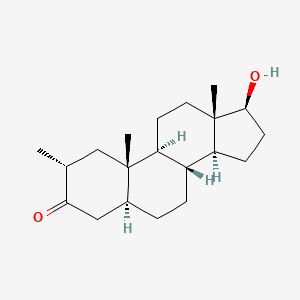

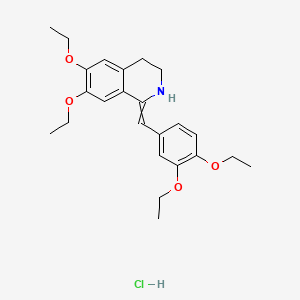

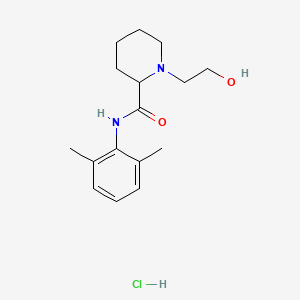
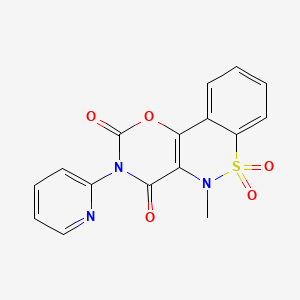
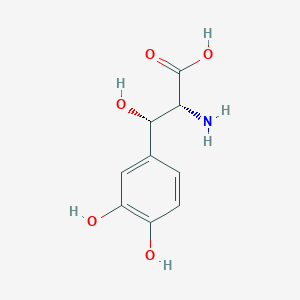
![5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1670969.png)

![6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one](/img/structure/B1670972.png)
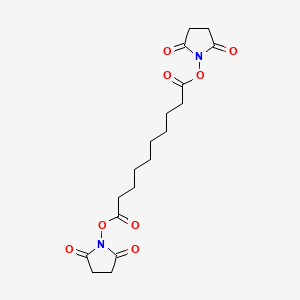
![(4-bromo-2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1670976.png)

